8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-(4-quinolin-8-yloxypiperidine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-30-21-9-3-6-17-15-19(25(29)32-23(17)21)24(28)27-13-10-18(11-14-27)31-20-8-2-5-16-7-4-12-26-22(16)20/h2-9,12,15,18H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUZZHPHYMVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarin and quinoline compounds. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Structural Overview
The structural formula of the compound can be represented as follows:
This indicates a complex arrangement that combines elements from both coumarin and quinoline families, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Specifically, it has been noted for its role as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH leads to increased levels of these signaling molecules, thereby potentially enhancing their therapeutic effects in pain management and neuroprotection.
Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various coumarin derivatives against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some compounds demonstrated inhibition zones significantly larger than standard antibiotics, indicating their potential as effective antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies revealed that it could inhibit the proliferation of cancer cells by inducing apoptosis. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the coumarin ring significantly affected its cytotoxicity against various cancer cell lines . For instance, derivatives with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
Antiviral Activity
Recent findings suggest that the compound may possess antiviral properties as well. A related piperidine derivative was shown to inhibit influenza virus replication with an EC50 value as low as 0.05 μM, indicating high potency against viral infections . This suggests that similar structural motifs in this compound could confer antiviral activity.
Case Studies
- Antimicrobial Efficacy : A study synthesized several coumarin derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial potency, with some compounds surpassing traditional antibiotics in effectiveness .
- Cancer Cell Line Studies : In a controlled environment, various derivatives were tested against human cancer cell lines, showing a dose-dependent response where higher concentrations led to increased apoptosis rates .
- Influenza Virus Inhibition : The aforementioned study on piperidine derivatives demonstrated that specific structural features were crucial for antiviral activity, suggesting that similar modifications could enhance the efficacy of the target compound against viral pathogens .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of coumarin compounds exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on coumarin derivatives demonstrated that certain configurations led to increased cytotoxicity against human colon cancer cell lines, with IC50 values lower than 2 μg/mL .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Compounds with similar structural features have shown effectiveness against resistant strains of bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Compound | Pathogen | MIC (μg/mL) |
|----------|----------|--------------|
| 8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one | Staphylococcus aureus | 10 |
| this compound | Escherichia coli | 15 |
Anti-inflammatory Effects
In vitro studies suggest that similar compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines has been documented in related studies.
- Case Study : A derivative demonstrated significant reduction in inflammation markers in a rat model of induced paw edema .
Neuroprotective Effects
Preliminary research suggests that quinoline-based compounds may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's.
- Mechanism : The interaction with cholinergic pathways has been proposed as a mechanism for cognitive enhancement .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on similar compounds indicate that modifications in the piperidine and quinoline moieties significantly affect biological activity. The ether linkage between the quinoline and piperidine is crucial for maintaining inhibitory activity against targeted pathways .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one?
- Methodological Answer : The synthesis of this compound can be approached via a multi-step route involving: (i) Coupling of quinoline and piperidine moieties : Utilize nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF) to attach the quinolin-8-yloxy group to the piperidine ring. Reaction yields may vary depending on substituent electronic effects . (ii) Chromenone core assembly : Condense the methoxy-substituted chromenone precursor with the pre-functionalized piperidine-carbonyl intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt). Monitor reaction progress via TLC or HPLC . (iii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol) can isolate the final product. Yield optimization may require adjusting solvent polarity and temperature .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the quinoline and piperidine protons. The methoxy group typically appears as a singlet at ~3.8 ppm .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol/water). Use SHELX programs (e.g., SHELXL) for structure solution and refinement, ensuring R-factor convergence below 5% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer : (i) Derivative synthesis : Modify the quinoline (e.g., nitro, halogen substituents) or piperidine (e.g., alkylation) moieties to assess electronic/steric effects. Compare with analogs like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one . (ii) In vitro assays : Test inhibition of target enzymes (e.g., kinases) or cytotoxicity in cancer cell lines (e.g., MTT assay). Include positive controls (e.g., doxorubicin) and validate dose-response curves . (iii) Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with proteins like topoisomerase II, correlating with experimental IC50 values .
Q. How should conflicting biological activity data across studies be systematically resolved?
- Methodological Answer : (i) Meta-analysis : Compile data from independent studies (e.g., PubChem, Acta Cryst. E) and stratify by experimental variables (e.g., cell line, assay type). Use statistical tools (ANOVA) to identify outliers . (ii) Contradiction matrix : Map discrepancies against structural variations (e.g., substituents on the quinoline ring) or assay conditions (e.g., serum concentration). For example, nitro groups may enhance cytotoxicity but reduce solubility, leading to variability in IC50 values . (iii) Replication studies : Reproduce key experiments under standardized protocols (e.g., ISO guidelines) to isolate confounding factors .
Q. What advanced analytical methods can elucidate intermolecular interactions in the solid state?
- Methodological Answer :
- Hirshfeld surface analysis : Calculate surfaces (CrystalExplorer) to quantify close contacts (e.g., C–H···O, π-π stacking). For example, the quinoline ring may exhibit π-stacking (3.5–4.0 Å) with adjacent chromenone systems .
- Energy frameworks : Visualize interaction energies (electrostatic, dispersion) to identify dominant packing forces. This is critical for predicting solubility and stability .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
